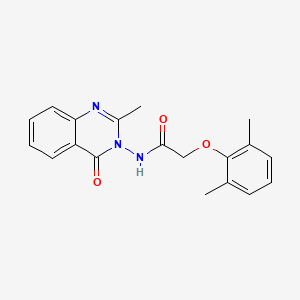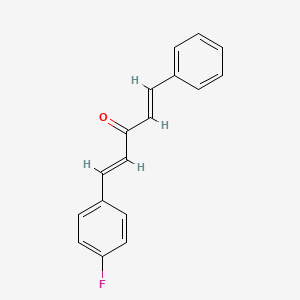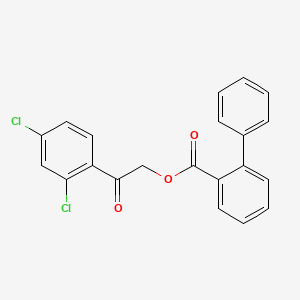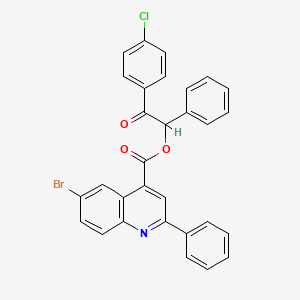
2-(2,6-dimethylphenoxy)-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with dimethyl groups and a quinazolinyl moiety, making it a subject of study for its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the phenoxy and quinazolinyl intermediates. The phenoxy intermediate can be synthesized through the reaction of 2,6-dimethylphenol with an appropriate halogenating agent, followed by nucleophilic substitution with an amine to form the phenoxy amide. The quinazolinyl intermediate is prepared through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and purification techniques such as recrystallization or chromatography are often employed to ensure the final product meets the desired specifications.
化学反应分析
Types of Reactions
2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinazolinone moiety to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted quinazolinones, amines, and phenoxy derivatives, depending on the specific reagents and conditions used.
科学研究应用
2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 2-(2,6-DIMETHYLPHENOXY)-N-{2-OXO-2-[2-(4-PYRIDINYL)METHYLENE]HYDRAZINO}ETHYLACETAMIDE
- N-BENZYL-2-(2,6-DIMETHYLPHENOXY)-N-{[3R,4R]-4-[(2-METHYLPROPYL)(PHENYLSULFONYL)AMINO]METHYL}-3-PYRROLIDINYL]METHYLACETAMIDE
Uniqueness
What sets 2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE apart from similar compounds is its specific combination of the phenoxy and quinazolinyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C19H19N3O3 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
2-(2,6-dimethylphenoxy)-N-(2-methyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C19H19N3O3/c1-12-7-6-8-13(2)18(12)25-11-17(23)21-22-14(3)20-16-10-5-4-9-15(16)19(22)24/h4-10H,11H2,1-3H3,(H,21,23) |
InChI 键 |
JDFGBBCKNXWKMD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN2C(=NC3=CC=CC=C3C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-methylbenzohydrazide](/img/structure/B10876655.png)
![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopentylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10876660.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide](/img/structure/B10876670.png)
![4-(Acetylamino)phenyl [3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetate](/img/structure/B10876682.png)

![Methyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B10876691.png)
![3-{[(E)-(4-chlorophenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10876699.png)
![N-[N'-(4-Chloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide](/img/structure/B10876703.png)
![N-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonothioyl}pyridine-3-carboxamide](/img/structure/B10876708.png)


![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide](/img/structure/B10876726.png)
![1-{[1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B10876746.png)
![{1-Acetyl-5-[(acetylsulfanyl)methyl]-3-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}methyl ethanethioate](/img/structure/B10876749.png)
